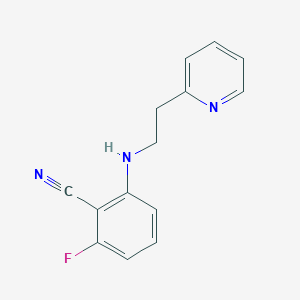

2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

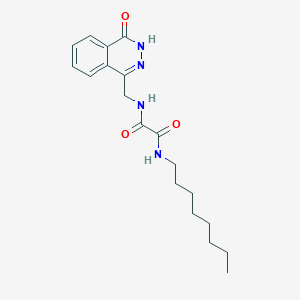

“2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile” is a chemical compound that has been studied in the context of crystal structure analysis . It has been used in the study of the Purine Nucleoside Phosphorylase Isoform 2 from Schistosoma mansoni .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile” has been analyzed in the context of crystal structure studies . The compound has been found in complex with Purine Nucleoside Phosphorylase Isoform 2 from Schistosoma mansoni .Scientific Research Applications

Receptor Antagonism

- mGlu5 Receptor Antagonist : 2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile derivatives have been identified as highly potent and selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, showing significant in vitro potency and favorable pharmacokinetics for brain penetration (Tehrani et al., 2005).

Radiolabeling and Imaging Applications

- PET Imaging Agent : This compound is a promising PET imaging agent for mGluR5. An automated radiosynthesis method was developed for its routine production in clinical research (Keunpoong Lim et al., 2014).

- High Affinity Radioligand : The compound has been synthesized as a high-affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography, showing high uptake in receptor-rich regions (Siméon et al., 2007).

Synthesis and Chemical Properties

- Efficient Synthesis Methods : There has been development in the synthesis methods, including a novel "one-pot" synthesis approach for preparation of its radiolabeling precursor (Liang et al., 2014).

- Cleavage of π-Deficient Heterocyclic Sulfones : The compound has been involved in studies demonstrating new methodologies for the removal of synthetically useful sulfone moieties, contributing to advancements in organic synthesis (Wnuk et al., 1996; 2000).

Biological Activity and Potential Therapeutic Applications

- Anxiolytic Activity : Derivatives of this compound have been explored for their potential therapeutic applications, particularly in the context of anxiety. Certain derivatives have shown anxiolytic effects in animal models (Roppe et al., 2004).

Miscellaneous Applications

- Chemosensor for Ions : Related compounds have been used as chemosensors for detecting ions like fluoride, utilizing UV–vis spectroscopy, fluorescence spectroscopy, and NMR techniques (Chetia & Iyer, 2008).

- Crystal Structure Analysis : Studies on similar fluorinated benzonitriles have contributed to the understanding of molecular interactions in crystal structures, enhancing knowledge in the field of crystallography (Thalladi et al., 1998).

properties

IUPAC Name |

2-fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c15-13-5-3-6-14(12(13)10-16)18-9-7-11-4-1-2-8-17-11/h1-6,8,18H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRWCTBZWMJROU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC2=C(C(=CC=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2625040.png)

![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2625048.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2625049.png)

![N-(2,4-difluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2625050.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2625055.png)

![4,5-Dimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1,3-thiazole;trihydrochloride](/img/structure/B2625060.png)

![4-(Methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-5-pyrimidinecarboxylic acid](/img/structure/B2625061.png)